Product packaging for Uracil, 5-amidinothio-(Cat. No.:CAS No. 48126-31-4)

Uracil, 5-amidinothio-

Cat. No.: B13131574
CAS No.: 48126-31-4
M. Wt: 186.19 g/mol
InChI Key: XCLSLHVONHVDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Uracil, 5-amidinothio- (CAS 48126-31-4) is a synthetic uracil derivative with the molecular formula C5H6N4O2S and a molecular weight of 186.19 g/mol . This compound is characterized by a formamidine group attached via a sulfanyl bridge at the 5-position of the uracil pyrimidine ring, a core structure found in RNA nucleobases . Scientific literature indicates that this compound and related uracil derivatives function as potent inhibitors of the enzyme thymidine phosphorylase . Thymidine phosphorylase is a key protein involved in angiogenesis (the formation of new blood vessels) and is often overexpressed in solid tumors. Its inhibition is a recognized therapeutic strategy for targeting pathological processes . Due to this mechanism, Uracil, 5-amidinothio- has been investigated for its potential in anti-cancer research, specifically for the inhibition of cancer metastasis . Furthermore, patents disclose its relevance in the development of prophylactic or therapeutic agents for inflammatory diseases, as thymidine phosphorylase inhibition can modulate inflammatory pathways . This makes it a compound of interest for researchers exploring oncology and immunology. The broader class of uracil derivatives, including 5-fluorouracil, is well-established in medicinal chemistry for developing anticancer agents, highlighting the potential of this chemical scaffold . This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4O2S B13131574 Uracil, 5-amidinothio- CAS No. 48126-31-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

48126-31-4

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19 g/mol

IUPAC Name

(2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate

InChI

InChI=1S/C5H6N4O2S/c6-4(7)12-2-1-8-5(11)9-3(2)10/h1H,(H3,6,7)(H2,8,9,10,11)

InChI Key

XCLSLHVONHVDGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)SC(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modification Strategies for Uracil, 5 Amidinothio

De Novo Synthesis Pathways

Precursor Compound Utilization

A plausible and commonly employed route for the synthesis of 5-substituted uracils begins with the halogenation of the uracil (B121893) ring, followed by nucleophilic substitution.

Step 1: Synthesis of 5-Bromouracil (B15302) The initial precursor, uracil, is first activated at the 5-position. A common method is the bromination of uracil to yield 5-bromouracil. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Step 2: Synthesis of 5-Mercaptouracil (B84152) The key intermediate, 5-mercaptouracil, is then synthesized from 5-bromouracil. This is generally achieved through a nucleophilic substitution reaction where the bromine atom is displaced by a sulfur-containing nucleophile. researchgate.netkeaipublishing.com A common approach involves the use of sodium hydrosulfide (B80085) (NaSH) or other thiolating agents. The reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Formation of Uracil, 5-amidinothio- The final step involves the conversion of the thiol group of 5-mercaptouracil into the S-amidinothio group. This can be achieved by the reaction of 5-mercaptouracil with cyanamide (B42294) (H₂NCN). This reaction, which forms an isothiourea linkage, is often catalyzed by acid. researchgate.net The thiol group of 5-mercaptouracil acts as a nucleophile, attacking the carbon atom of the nitrile group in cyanamide.

The primary precursor compounds utilized in this pathway are:

Uracil

N-Bromosuccinimide (NBS)

Sodium Hydrosulfide (NaSH) or a similar thiolating agent

Cyanamide

Optimization of Reaction Conditions and Yields

For the bromination of uracil, the choice of solvent and reaction temperature can influence the outcome. While the reaction can be performed under various conditions, controlling the temperature is important to minimize the formation of di-brominated byproducts.

The synthesis of 5-mercaptouracil from 5-bromouracil requires careful control of the reaction environment to prevent the oxidation of the thiol product. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended. researchgate.net

The final amidination step is sensitive to pH. The addition of a thiol to cyanamide is subject to general-acid catalysis. researchgate.net Therefore, the reaction is typically carried out in the presence of a suitable acid catalyst. The choice of catalyst and the pH of the reaction medium need to be carefully optimized to facilitate the reaction while avoiding potential side reactions or degradation of the starting materials and product. Machine learning algorithms and design of experiments (DoE) are modern approaches that can be employed to systematically optimize reaction parameters such as temperature, solvent, and catalyst loading for improved yields. nih.govnih.gov

Table 1: Illustrative Reaction Parameters for Analogous Transformations

Reaction StepPrecursorReagentCatalyst/SolventTemperature (°C)Yield (%)
Thiolation5-BromouracilNaSHDMFRoom Temp.~70-80
AmidinothiolationThiophenolCyanamideTertiary Ammonium (B1175870) Ions / H₂O25-50Moderate

Note: The data in this table is illustrative and based on analogous reactions reported in the chemical literature. Actual yields for the synthesis of Uracil, 5-amidinothio- may vary.

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity: The synthesis of Uracil, 5-amidinothio- is highly regioselective. The electronic properties of the uracil ring direct electrophilic substitution, such as bromination, to the 5-position. The subsequent nucleophilic substitution of the 5-bromo group ensures that the thiol and, consequently, the amidinothio group are introduced specifically at this position.

Stereoselectivity: The core structure of Uracil, 5-amidinothio- is achiral, and therefore, stereoselectivity is not a factor in its synthesis. However, if the uracil base were to be incorporated into a nucleoside by attachment to a sugar moiety (e.g., ribose or deoxyribose), the stereochemistry of the glycosidic bond would become critical. In such cases, stereoselective glycosylation methods would be required to control the anomeric configuration (α or β). mdpi.comresearchgate.net

Semisynthetic Routes and Derivatization Strategies

Semisynthetic approaches to Uracil, 5-amidinothio- and its derivatives typically start from a pre-functionalized uracil intermediate, most notably 5-mercaptouracil. These methods are valuable for generating a library of related compounds for structure-activity relationship (SAR) studies.

Functional Group Transformations and Analog Generation

The key intermediate, 5-mercaptouracil, is a versatile building block for creating a variety of analogs. The thiol group can undergo a range of functional group transformations. researchgate.netresearchgate.net For example, S-alkylation of 5-mercaptouracil with different alkyl halides can produce a series of 5-alkylthiouracil derivatives.

Once Uracil, 5-amidinothio- is synthesized, the amidino group itself can potentially be modified, although this is less common. The primary and secondary amine functionalities within the amidine group could, in principle, be further functionalized, leading to N-substituted derivatives.

Table 2: Examples of Functional Group Transformations for Analog Generation

Starting MaterialReagentTransformationProduct Class
5-MercaptouracilAlkyl Halide (R-X)S-Alkylation5-Alkylthiouracils
5-MercaptouracilAcyl Chloride (RCOCl)S-Acylation5-Thioacyluracils
Uracil, 5-amidinothio-Aldehyde/KetoneN-Alkylation (of amidine)N-Substituted Uracil, 5-amidinothio- derivatives

Chemoenzymatic Synthesis of Uracil, 5-amidinothio- Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to create complex molecules. While there are no specific reports on the direct enzymatic synthesis of Uracil, 5-amidinothio-, one can envision plausible chemoenzymatic strategies for the synthesis of its derivatives, particularly nucleosides.

A potential approach could involve the enzymatic glycosylation of 5-mercaptouracil or Uracil, 5-amidinothio- itself. Glycosyltransferases are enzymes that can catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. By using a suitable glycosyltransferase and an activated sugar donor (e.g., a sugar nucleotide), it would be possible to synthesize the corresponding nucleoside derivatives of Uracil, 5-amidinothio-.

Another hypothetical chemoenzymatic route could involve an enzyme capable of catalyzing the formation of the thioamidine bond. While such an enzyme has not been described for this specific substrate, the discovery and engineering of novel enzymes for specific chemical transformations is an active area of research.

Green Chemistry Principles in Uracil, 5-amidinothio- Synthesis

The application of green chemistry to the synthesis of uracil and thiouracil derivatives revolves around several key principles, including the use of alternative energy sources, eco-friendly solvents and catalysts, and the design of highly efficient one-pot reactions.

Alternative Energy Sources and Reaction Conditions:

Conventional synthetic methods often rely on prolonged heating, which is energy-intensive. Modern approaches have successfully employed alternative energy sources to promote reactions more efficiently.

Ultrasound-Promoted Synthesis: Sonication has been used to accelerate reactions, leading to significantly reduced reaction times and improved yields. For instance, an ultrasound-promoted, one-pot, three-component reaction for synthesizing functionalized coumarin-uracil hybrids was developed, showcasing high energy efficiency and rapid reaction rates at ambient conditions. figshare.com

Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, drastically cutting down reaction times from hours to minutes. It has been effectively used in the synthesis of 5-cyano-2-thiouracil derivatives and in the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (a key bio-based platform chemical), demonstrating high yields in significantly shorter periods. researchgate.netmdpi.com

Room Temperature Synthesis: Conducting reactions at ambient temperature is a cornerstone of energy-efficient synthesis. A notable example is the synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes, which proceeds by simply stirring the reactants in water at room temperature without any catalyst or external heat. researchgate.net

Eco-Friendly Solvents and Catalysts:

The choice of solvent and catalyst is critical in green synthesis, aiming to replace toxic and volatile organic compounds (VOCs) and hazardous catalysts with safer alternatives.

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. It has been successfully used as a reaction medium for the one-pot synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes, resulting in excellent yields and easy product isolation. researchgate.net Aqueous ethanol (B145695) has also been employed as an eco-friendly solvent system. figshare.com

Eco-Friendly Catalysts: The development of non-toxic, reusable, and cost-effective catalysts is a key area of research. Sulfamic acid, for example, has been used as an efficient and environmentally benign catalyst for synthesizing coumarin-uracil hybrids. figshare.com Research has also focused on catalyst- and base-free reactions, such as the synthesis of pyridine-fused uracils using ammonium iodide as a benign nitrogen source, which further enhances the green credentials of the process. acs.org

Atom Economy and Process Efficiency:

Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) and simplify work-up procedures is fundamental to green chemistry.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The Biginelli reaction, and its modern improvements, are classic examples used for synthesizing novel uracil and thiouracil derivatives, offering higher yields and easier purification. chemijournal.com

Simplified Purification: A significant advantage of many green synthetic protocols is the ease of product isolation. In many cases, the desired compound precipitates from the reaction medium and can be collected by simple filtration, avoiding the need for column chromatography, which consumes large quantities of solvents. figshare.com

The table below summarizes key findings from research on the green synthesis of various uracil and thiouracil derivatives, illustrating the practical application of these principles.

Table 1: Research Findings in Green Synthesis of Uracil/Thiouracil Derivatives

Product Class Key Green Chemistry Features Reactants Reaction Conditions Yield Citation
Coumarin-Uracil Hybrids Ultrasound promotion; Sulfamic acid catalyst; Aqueous ethanol solvent; One-pot reaction 4-Hydroxycoumarin, Aromatic aldehydes, 6-Aminouracils Ultrasound, Ambient temperature Good to Excellent figshare.com
Pyridine-Fused Uracils Catalyst- and base-free; Environmentally benign nitrogen source (NH4I) 6-Methyluracils, Aldehydes, Ammonium iodide 150 °C, 24h in PhCl - acs.org
Bis(6-amino-1,3-dimethyluracil-5-yl)methanes Water as solvent; No catalyst or heat required; Room temperature 6-Amino-1,3-dimethyluracil, Aldehydes Stirring in water, Room temperature Excellent researchgate.net
2-Sulfanyl-dihydropyrimidine-5-carbonitriles Improved Biginelli reaction; Reduced reaction time Aldehydes, Methyl cyanoacetate, Thiourea (B124793) Reflux in ethanol, 1h 28-42% chemijournal.com
5-Cyano-2-thiouracil derivatives Microwave-assisted synthesis Thiophene-2-carboxaldehyde, Ethylcyanoacetate, Thiourea Microwave irradiation - researchgate.net

Molecular Interactions and Biochemical Mechanisms of Uracil, 5 Amidinothio

Interaction with Nucleic Acid Metabolism Pathways

The structural similarity of Uracil (B121893), 5-amidinothio- to the natural pyrimidine (B1678525) base, uracil, suggests a potential for interaction with the enzymes and pathways involved in nucleic acid synthesis and metabolism. However, specific studies to confirm and characterize these interactions are not currently available.

Modulation of De Novo Pyrimidine Synthesis Enzymes

The de novo pyrimidine synthesis pathway is a critical process for producing the building blocks of RNA and DNA. Key enzymes in this pathway, such as aspartate transcarbamoylase, dihydroorotase, and orotate (B1227488) phosphoribosyltransferase, are potential targets for uracil analogs. These analogs can act as allosteric inhibitors or activators, thereby modulating the rate of pyrimidine nucleotide production.

Currently, there are no published studies that specifically investigate the modulatory effects of Uracil, 5-amidinothio- on these or any other enzymes within the de novo pyrimidine synthesis pathway. Research in this area would be necessary to determine if the 5-amidinothio substitution confers any inhibitory or activating properties upon the uracil scaffold.

Substrate Mimicry and Enzymatic Incorporation into Nucleic Acids

A common mechanism for uracil analogs is to act as mimics of the natural substrates, uracil or thymine. This can lead to their recognition and processing by enzymes such as DNA and RNA polymerases, resulting in their incorporation into nascent nucleic acid chains. The incorporation of such modified bases can disrupt the normal function and structure of DNA and RNA.

There is no available research to indicate whether Uracil, 5-amidinothio- can act as a substrate for polymerases or other enzymes involved in nucleotide modification and incorporation. Studies involving in vitro transcription and replication assays would be required to assess its potential as a substrate mimic.

Effects on Nucleotide Pool Homeostasis

The balance of intracellular nucleotide pools is tightly regulated and crucial for normal cellular function, including DNA replication and repair. The introduction of a synthetic nucleobase analog can potentially disrupt this homeostasis by affecting the synthesis, degradation, or interconversion of nucleotides.

Protein Binding and Enzymatic Engagement Studies

The identification of specific protein targets is fundamental to understanding the mechanism of action of any bioactive compound. This involves a combination of computational and experimental approaches to identify and characterize the binding interactions.

Identification and Characterization of Target Proteins

Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and thermal shift assays, are employed to identify the cellular proteins that physically interact with a small molecule. Once potential targets are identified, further characterization is needed to validate the interaction and understand its functional consequences.

As of now, there are no published reports identifying or characterizing any specific protein targets for Uracil, 5-amidinothio-.

Analysis of Binding Kinetics and Thermodynamics

Once a protein target is identified, it is crucial to quantify the binding affinity, kinetics (association and dissociation rates), and thermodynamics of the interaction. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization are standard methods for these analyses.

Given the lack of identified protein targets for Uracil, 5-amidinothio-, there is no available data on its binding kinetics or thermodynamics with any protein.

Allosteric Modulation and Active Site Inhibition Mechanisms

There is no direct scientific literature available that details the allosteric modulation or active site inhibition mechanisms of Uracil, 5-amidinothio-. However, patent documents for related uracil derivatives suggest a potential mechanism of action. Specifically, compounds such as 2-(5-chlorouracil-6-ylmethyl)isothiourea hydrochloride and 2-(5-cyanouracil-6-ylmethyl)isothiourea hydrochloride have been investigated for their inhibitory effects on human-derived thymidine (B127349) phosphorylase. google.com This suggests that uracil derivatives bearing an amidinothio or a related isothiourea group might function as inhibitors of this enzyme, which is crucial for nucleotide metabolism. The likely mechanism would be competitive inhibition at the enzyme's active site, given the structural similarity to the natural substrate. However, without experimental data for Uracil, 5-amidinothio-, this remains speculative.

Intracellular Trafficking and Cellular Permeation Mechanisms

No studies were identified that specifically investigate the intracellular trafficking and cellular permeation mechanisms of Uracil, 5-amidinothio-.

Transporter-Mediated Uptake

There is no information available regarding the transporter-mediated uptake of Uracil, 5-amidinothio-.

Passive Diffusion Dynamics

There is no information available regarding the passive diffusion dynamics of Uracil, 5-amidinothio-.

Biotransformation Pathways of Uracil, 5-amidinothio-

No research has been published detailing the biotransformation pathways of Uracil, 5-amidinothio-.

Enzymatic Degradation and Metabolite Identification

There are no studies identifying the enzymatic degradation pathways or the resulting metabolites of Uracil, 5-amidinothio-.

Stability in Biological Milieu

There is no available data on the stability of Uracil, 5-amidinothio- in a biological environment.

Structure Activity Relationship Sar Studies of Uracil, 5 Amidinothio Analogs

Elucidation of Critical Pharmacophores for Molecular Interaction

A pharmacophore is an abstract concept representing the essential steric and electronic features required for a molecule to interact with a specific biological target. wikipedia.org Identifying these features for Uracil (B121893), 5-amidinothio- analogs is the first step in optimizing their activity.

The 5-amidinothio group, -S-C(=NH)NH2, is a distinctive feature and is predicted to be a critical pharmacophore due to its unique electronic and structural properties.

Hydrogen Bonding: The amidine group contains multiple hydrogen bond donors (the -NH2 and =NH groups) and a hydrogen bond acceptor (the imine nitrogen). This allows for strong, multi-point interactions with amino acid residues in a biological target, such as aspartate, glutamate, or backbone carbonyls.

Charge and Electrostatic Interactions: The amidine moiety is basic and is likely to be protonated at physiological pH, acquiring a positive charge. This positive charge can form a strong salt bridge with a negatively charged amino acid residue (e.g., aspartate or glutamate) in a receptor's binding pocket, significantly contributing to binding affinity.

Thioether Linkage: The sulfur atom of the thioether linkage is a flexible, non-polar linker that positions the terminal amidine group at an optimal distance and orientation for target interaction. While generally considered hydrophobic, the sulfur atom can also act as a weak hydrogen bond acceptor in certain contexts.

The combination of a flexible linker and a rigid, charged, hydrogen-bonding headgroup makes the 5-amidinothio moiety a potent anchor for molecular recognition.

The uracil ring serves as the central scaffold, and modifications to it can profoundly impact the molecule's activity, selectivity, and pharmacokinetic properties. SAR studies on other 5-substituted uracil derivatives have shown that the electronic properties of substituents are of great significance. rsc.org

N1 and N3 Positions: These positions on the pyrimidine (B1678525) ring are crucial. The hydrogens at N1 and N3 are key features of the uracil pharmacophore, often involved in hydrogen bonding that mimics the natural base pairing of uracil in nucleic acids. nih.gov Alkylation or substitution at these sites can modulate lipophilicity and may be used to probe for steric tolerance in the binding site or to block metabolic degradation.

C6 Position: Introduction of substituents at the C6 position can influence the electronic properties of the entire ring system and introduce steric constraints. Studies on other uracil series have shown that substitution at this position can affect tautomeric equilibrium and biological activity. znaturforsch.com For instance, introducing a small alkyl group could provide beneficial hydrophobic interactions, while a larger group might cause a steric clash, reducing activity.

The following interactive table illustrates hypothetical SAR data for modifications on the uracil heterocycle, based on established principles for similar compound series.

Compound IDN1-SubstituentN3-SubstituentC6-SubstituentRelative PotencyRationale
1 (Parent) HHH1.0Baseline compound
2 CH₃HH0.8N1-methylation may slightly disrupt a key H-bond.
3 HCH₃H0.7N3-methylation may slightly disrupt a key H-bond.
4 HHCH₃1.5Small alkyl group at C6 may engage a hydrophobic pocket.
5 HHF2.1Electronegative fluorine may enhance binding interactions. znaturforsch.com
6 HHCl1.2Larger halogen may introduce minor steric hindrance.

This table is for illustrative purposes to demonstrate SAR principles.

Rational Design Principles for Modified Uracil, 5-amidinothio- Scaffolds

Based on the pharmacophoric understanding, new analogs can be designed to have enhanced activity, selectivity, or improved drug-like properties.

Bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties to produce broadly similar biological effects. scripps.edu This is a key strategy for lead optimization.

Amidine Bioisosteres: The amidine group can be replaced with other basic, positively charged groups to probe the interaction. A common bioisostere is the guanidine (B92328) group, which is also basic but has different geometry and hydrogen bonding patterns.

Thioether Bioisosteres: The thioether linker (-S-) could be replaced with an ether (-O-), a sulfoxide (B87167) (-SO-), a sulfone (-SO₂-), or a methylene (B1212753) group (-CH₂-) to fine-tune linker flexibility, polarity, and metabolic stability.

Amide Bond Bioisosteres: The entire amidinothio group can be viewed as a more complex functional group. It could be replaced by non-classical bioisosteres like 1,2,4-triazoles or 1,2,4-oxadiazoles, which can mimic the hydrogen bonding and dipole characteristics of amide-like structures while offering greater metabolic stability. nih.govdrughunter.com

The following table provides examples of potential bioisosteric replacements for the 5-amidinothio moiety.

Original MoietyBioisosteric ReplacementPotential Advantages
Amidine GuanidineDifferent H-bonding pattern, maintains positive charge.
Thioether (-S-) Ether (-O-)Alters bond angle and polarity.
Thioether (-S-) Methylene (-CH₂-)Increases lipophilicity, removes H-bond acceptor.
Amidinothio 5-(1,2,4-Triazol-5-yl)thioIntroduces an aromatic heterocycle, enhances metabolic stability. nih.gov

This table is for illustrative purposes.

Scaffold hopping is a computational or rational design strategy to replace the core molecular framework (the scaffold) with a different one while retaining the original pharmacophoric features. researchgate.net This can lead to novel intellectual property and significantly different pharmacokinetic profiles.

For Uracil, 5-amidinothio-, the uracil scaffold could be "hopped" to other heterocyclic systems known to be biologically relevant. For example, in the development of DPP-4 inhibitors, researchers have successfully used a scaffold-hopping strategy to move from a uracil scaffold to a xanthine (B1682287) scaffold, resulting in a significant improvement in potency. nih.govresearchgate.net Other potential scaffolds could include pyrimidones, pyridinones, or even non-aromatic heterocyclic systems, provided they can correctly orient the key substituents for target binding.

Advanced Methodologies in the Research of Uracil, 5 Amidinothio

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are fundamental to confirming the chemical identity of a newly synthesized compound and probing its interactions with biological macromolecules. For Uracil (B121893), 5-amidinothio-, a combination of techniques provides a comprehensive picture of its atomic-level structure and binding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For Uracil, 5-amidinothio-, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HMBC, would be employed to verify its covalent structure.

In ¹H NMR spectra of related 5-substituted uracil derivatives, the C6-H proton typically appears as a distinct singlet. frontiersin.org For Uracil, 5-amidinothio-, this signal would be expected in the aromatic region, with its precise chemical shift influenced by the electronic effects of the C5-substituent. The protons of the amidine group (-C(=NH)NH₂) and the imide protons of the uracil ring (N1-H and N3-H) would appear as exchangeable signals, identifiable by their broadness and disappearance upon D₂O exchange. frontiersin.orgnih.gov

¹³C NMR spectroscopy provides crucial information on the carbon skeleton. The chemical shifts of the uracil ring carbons (C2, C4, C5, C6) and the amidinothio moiety would be diagnostic. nih.govacs.org The C=S carbon in related thiourea (B124793) derivatives and the C=N carbon in isothioureas show characteristic shifts that would help confirm the presence and connectivity of the amidinothio group. frontiersin.orgacs.org For instance, studies on adamantane-linked isothioureas show the C=N carbon signal around 152-154 ppm. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Uracil, 5-amidinothio- based on Analogous Compounds This table presents hypothetical data based on published values for similar structural motifs.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Reference
N1-H10.5 - 11.5-Typical range for uracil imide protons in DMSO-d₆. frontiersin.orgnih.gov
N3-H11.0 - 11.5-Typical range for uracil imide protons in DMSO-d₆. frontiersin.orgnih.gov
C6-H7.5 - 8.5135 - 145Shift influenced by C5 substituent. frontiersin.orgmdpi.com
Amidine-NH8.0 - 9.5 (broad)-Exchangeable protons, typical for amidinium salts or thioureas. frontiersin.org
C2 (C=O)-150 - 152Carbonyl carbon in uracil ring. nih.gov
C4 (C=O)-161 - 164Carbonyl carbon in uracil ring. nih.gov
C5-110 - 120Carbon bearing the substituent.
C6-135 - 145Vinylic carbon adjacent to N1. nih.gov
Amidine-C-155 - 165Based on isothiourea and guanidine (B92328) analogs. semanticscholar.org

Mass Spectrometry and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement for the protonated molecule [M+H]⁺ of Uracil, 5-amidinothio-, allowing for the unambiguous determination of its molecular formula. sioc-journal.cnnih.gov

Tandem mass spectrometry (MS/MS) is used to probe the structure by inducing fragmentation of the molecular ion and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint. For Uracil, 5-amidinothio-, characteristic fragmentation pathways would be expected. researchgate.net Studies on related thiourea derivatives show common fragmentation reactions such as the cleavage of the bond between the functional group and the ring, or internal cleavages within the substituent. tsijournals.comtsijournals.comresearchgate.net Key predicted fragmentation pathways for [M+H]⁺ would include:

Loss of ammonia (B1221849) (NH₃) from the amidine group.

Loss of the entire amidino group.

Cleavage of the C5-S bond, leading to a fragment corresponding to the uracil-5-thiol radical cation or related species.

Ring fragmentation of the uracil core itself.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of Uracil, 5-amidinothio- This table presents hypothetical data.

Fragment IonProposed Structure / LossPredicted m/z for C₅H₆N₄O₂S
[M+H]⁺Protonated Parent Molecule203.03
[M+H - NH₃]⁺Loss of Ammonia186.00
[M+H - CH₃N₂]⁺Loss of Amidine moiety160.01
[C₄H₃N₂O₂S]⁺Uracil-5-thiol fragment after C-N cleavage159.00
[C₄H₄N₂O₂]⁺Uracil fragment after C-S cleavage113.03

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable single crystal of Uracil, 5-amidinothio- would allow for the precise measurement of bond lengths, bond angles, and torsional angles. rsc.org This data would confirm the planar geometry of the uracil ring and reveal the conformation of the 5-amidinothio substituent relative to the ring. Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds involving the amidine and imide protons, and potential π-stacking between uracil rings. acs.orgrsc.org Studies on related 2-thiouracil (B1096) and 2,4-dithiouracil have shown complex hydrogen bonding networks involving N–H···S and C–H···S contacts, which would be anticipated for Uracil, 5-amidinothio-. acs.org A crystal structure of a 5-methoxyuracil (B140863) derivative revealed a novel hydrogen bond between the 5-position substituent and the 5'-phosphate backbone, highlighting the potential for such interactions. nih.gov

Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structure of large macromolecular complexes at near-atomic resolution. While not applicable to the small molecule alone, Cryo-EM would be the method of choice to visualize the binding of Uracil, 5-amidinothio- to a large biological target, such as a viral RNA polymerase or the ribosome, providing invaluable insights into its mechanism of action.

UV-Vis, Fluorescence, and Circular Dichroism Spectroscopy for Binding Assays

These optical spectroscopy techniques are essential for studying how Uracil, 5-amidinothio- interacts with biological targets, often providing quantitative data on binding affinity and conformational changes.

UV-Vis Spectroscopy: The uracil ring is a chromophore that absorbs UV light. The position and intensity of its absorption maxima are sensitive to the substituent at the C5 position and the local environment. beilstein-journals.org Binding of Uracil, 5-amidinothio- to a protein or nucleic acid would likely perturb the electronic environment of the uracil ring, leading to a change (a shift in wavelength or change in absorbance) in the UV-Vis spectrum. This change can be monitored to quantify binding constants. nih.gov

Fluorescence Spectroscopy: While uracil itself is weakly fluorescent, many of its derivatives exhibit useful emission properties. beilstein-journals.orgcapes.gov.br The introduction of certain substituents at the C5 position can create fluorophores whose emission is sensitive to the environment. thieme-connect.comru.nl If Uracil, 5-amidinothio- is fluorescent, changes in its fluorescence intensity, emission wavelength, or polarization upon binding to a target can be used to perform highly sensitive binding assays. Alternatively, one can monitor the quenching of intrinsic tryptophan fluorescence of a target protein upon ligand binding.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral structure of molecules. While Uracil, 5-amidinothio- is likely achiral, CD is an excellent tool for probing its interaction with chiral macromolecules like proteins and nucleic acids. acs.org Binding of the ligand can induce a change in the CD spectrum of the target, reporting on conformational changes. nih.govmdpi.comresearchgate.net For example, binding to DNA can alter the characteristic CD signals of B-form, A-form, or Z-form DNA, providing clues about the binding mode. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational methods complement experimental techniques by providing a dynamic, atom-level view of molecular interactions and guiding the design of new derivatives.

Molecular Docking and Molecular Dynamics Simulations

Molecular Docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. tandfonline.com For Uracil, 5-amidinothio-, docking studies would be performed against the three-dimensional structure of a putative protein target (e.g., a kinase, polymerase, or protease). The process involves generating multiple conformations of the ligand and fitting them into the protein's active site, followed by a scoring function to rank the most likely binding poses. nih.govresearchgate.net The results would provide hypotheses about key interactions, such as hydrogen bonds between the amidine group and polar residues, or π-stacking of the uracil ring with aromatic amino acids. nih.gov

Table 3: Example of a Hypothetical Molecular Docking Analysis for Uracil, 5-amidinothio- This table illustrates the type of data generated from a docking study into a hypothetical enzyme active site.

Ligand MoietyInteracting Protein ResidueType of InteractionPredicted Distance (Å)
Amidine Group (NH donors)Aspartate 123 (side chain C=O)Hydrogen Bond2.8
Amidine Group (NH donor)Glutamate 85 (side chain C=O)Hydrogen Bond, Salt Bridge2.9
Uracil Ring (N3-H donor)Serine 45 (backbone C=O)Hydrogen Bond3.1
Uracil Ring (C2=O acceptor)Lysine 47 (side chain NH₃⁺)Hydrogen Bond3.0
Uracil Ring (aromatic)Phenylalanine 150 (side chain)π-π Stacking3.5

Molecular Dynamics (MD) Simulations extend the static picture from docking by simulating the movement of atoms in the ligand-protein complex over time. nih.gov Starting from a docked pose, an MD simulation in a simulated aqueous environment can assess the stability of the predicted binding mode. nih.gov Analysis of the simulation trajectory can reveal how the ligand and protein adapt to each other, the persistence of key hydrogen bonds, and the role of water molecules in mediating interactions. chemrxiv.orgnih.gov For example, MD simulations of the E. coli uracil transporter UraA have provided detailed insights into the conformational changes required for uracil transport across the membrane. nih.govresearchgate.net Similar simulations for Uracil, 5-amidinothio- would illuminate the dynamics of its binding and could help explain its mechanism of action.

Quantum Chemical Calculations of Electronic Properties

De Novo Ligand Design Based on Target Structures

Modern drug discovery often employs computational strategies for the rational design of new ligands. De novo ligand design and structure-based virtual screening are powerful methodologies for identifying and optimizing compounds that can bind to a specific biological target, such as an enzyme or receptor. nih.gov This process typically begins with the three-dimensional structure of the target protein, which can be determined by X-ray crystallography or NMR spectroscopy.

For uracil derivatives, this approach has been successfully used to design novel inhibitors for various protein kinases and other enzymes. nih.govnih.gov The process involves using pharmacophore models, which define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. nih.gov Computational docking programs then screen virtual libraries of compounds or build new molecules piece-by-piece within the target's binding site to predict their binding affinity and mode. nih.govtandfonline.com This methodology not only accelerates the discovery of potential lead compounds but also provides a molecular basis for understanding structure-activity relationships (SAR), guiding the chemical synthesis of more potent and selective derivatives. nih.govbohrium.comrsc.org

Biochemical and Cell-Free Assay Development

To quantify the biological activity of a compound like Uracil, 5-amidinothio-, enzyme kinetic assays are indispensable. These assays measure the compound's ability to inhibit the activity of a target enzyme. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. tandfonline.com

Studies on various uracil derivatives have reported IC₅₀ values against a range of enzymes, demonstrating the utility of this class of compounds as inhibitors. nih.govnih.govtandfonline.comacs.org For example, different uracil derivatives have shown inhibitory activity against targets like VEGFR-2 kinase, HIV capsid protein, and cholinesterases. nih.govnih.govtandfonline.com Beyond IC₅₀, more detailed kinetic studies can determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed). These parameters provide deeper insight into the inhibitor's mechanism of action. The Michaelis constant (Km) of the substrate is also determined as part of these comprehensive kinetic analyses. tudelft.nl

Table 1: Examples of Enzyme Inhibition by Various Uracil Derivatives This table presents data for illustrative uracil derivatives to demonstrate the application of enzyme kinetic assays and does not represent data for Uracil, 5-amidinothio-.

Derivative Class Target Enzyme IC₅₀ (µM) Reference
Uracil Derivative (A4) VEGFR-2 0.029 nih.gov
Uracil-Triazole Hybrid (13j) Thymidylate Synthase 0.13 nih.gov
Bispyrimidine Dione (9a) HIV p24 Assay 62.5 (µg/ml) nih.gov
1-(toluene-4-sulfonyl)-uracil (4) Acetylcholinesterase (AChE) 0.088 tandfonline.com
1-(toluene-4-sulfonyl)-uracil (4) Butyrylcholinesterase (BuChE) 0.137 tandfonline.com

Directly measuring the binding interaction between a compound and its protein target provides crucial thermodynamic and kinetic information. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In a typical ITC experiment, a solution of the ligand (e.g., Uracil, 5-amidinothio-) is titrated into a sample cell containing the target protein. malvernpanalytical.comprotocols.io The resulting heat changes are measured to determine the binding affinity (Kₐ or its inverse, the dissociation constant Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. tudelft.nlharvard.edu This comprehensive thermodynamic profile is invaluable for understanding the forces driving the binding process. tudelft.nl

Surface Plasmon Resonance (SPR) is an optical technique that monitors binding events in real-time. One binding partner is immobilized on a sensor surface, and the other is flowed over it. The change in the refractive index at the surface upon binding is measured, generating data on the association (kₐ) and dissociation (kₑ) rate constants. From these rates, the dissociation constant (Kₑ) can be calculated. This kinetic information complements the thermodynamic data from ITC.

Cell-free systems provide a controlled environment to investigate the molecular mechanism of action of a compound, free from the complexities of a living cell. These systems contain all the necessary components for transcription and/or translation (e.g., ribosomes, tRNAs, amino acids, enzymes) and can be used to probe a compound's effect on these fundamental processes.

For uracil derivatives, which are analogues of a natural nucleobase, investigating interactions with the translational machinery is particularly relevant. Studies have used cell-free systems to examine how certain antibiotics and small molecules interact with the ribosome. pnas.orgoup.com For example, crosslinking experiments within ribosome-tRNA complexes can pinpoint direct interactions between a drug and specific rRNA residues. pnas.org The binding affinity of tRNA anticodon stem-loops containing modified uridines to ribosomal subunits has been assayed to understand the structural contributions of uracil to ribosomal binding. nih.gov Such mechanistic probes can reveal whether a compound like Uracil, 5-amidinothio- inhibits protein synthesis by targeting the ribosome, and can identify its specific binding site. pnas.orgnih.gov

Advanced Microscopy Techniques for Subcellular Localization and Interaction Visualization

Visualizing where a compound localizes within a cell and with which biomolecules it interacts is crucial for understanding its biological effects. Advanced microscopy techniques offer the resolution needed to investigate these phenomena at the subcellular level.

While classical fluorescence microscopy is useful, super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of light. nih.gov These methods would allow for the visualization of a fluorescently-tagged version of Uracil, 5-amidinothio- with nanometer-scale precision, potentially revealing its accumulation in specific organelles or its association with distinct protein complexes.

Another powerful approach is confocal fluorescence microscopy, which can be combined with techniques like Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions in living cells. By labeling Uracil, 5-amidinothio- and a potential protein partner with a FRET pair of fluorophores, one could directly visualize and quantify their interaction in a spatiotemporal manner. Holotomographic microscopy is another advanced, label-free technique that allows for 3D reconstruction and quantification of subcellular structures based on their refractive index. nih.gov

Future Directions and Emerging Research Avenues for Uracil, 5 Amidinothio

Development of Next-Generation Synthetic Methodologies

The efficient and versatile synthesis of Uracil (B121893), 5-amidinothio- and its derivatives is crucial for enabling its widespread investigation. While traditional methods for the synthesis of pyrimidine (B1678525) derivatives exist, the development of next-generation methodologies will be essential for creating diverse libraries of related compounds for structure-activity relationship (SAR) studies.

Emerging Synthetic Strategies:

Catalytic Methods: The use of transition metal catalysts and organocatalysts offers opportunities for more efficient and selective syntheses. nih.govmdpi.com For instance, catalytic cross-coupling reactions could be explored for the direct introduction of the amidinothio group at the 5-position of the uracil ring.

Flow Chemistry: Continuous flow synthesis provides several advantages over traditional batch chemistry, including improved reaction control, enhanced safety, and the potential for rapid optimization and scale-up. researchgate.netnih.gov Developing a flow-based synthesis for Uracil, 5-amidinothio- would facilitate its production for further research.

Biocatalysis: The use of enzymes to catalyze specific reactions offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Engineered enzymes could potentially be used for the stereoselective synthesis of Uracil, 5-amidinothio- nucleosides.

Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for building molecular complexity in a single step. mdpi.com Designing a multicomponent reaction that directly assembles the 5-amidinothiouracil scaffold would be a significant advancement.

Synthetic ApproachPotential AdvantagesKey Considerations
Catalytic Synthesis High efficiency, selectivity, and functional group tolerance. nih.govmdpi.comCatalyst cost, removal of metal residues.
Flow Chemistry Improved reaction control, safety, and scalability. researchgate.netnih.govInitial setup cost, potential for clogging.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme stability and availability.
Multicomponent Reactions High atom economy, operational simplicity, rapid access to molecular diversity. mdpi.comFinding suitable reaction conditions and starting materials.

Integration with Systems Biology and Cheminformatics Approaches

Computational approaches are becoming increasingly integral to drug discovery and chemical biology. The integration of systems biology and cheminformatics with the study of Uracil, 5-amidinothio- can accelerate the identification of its biological targets and the optimization of its properties.

Computational Strategies:

Molecular Docking and Dynamics Simulations: These methods can be used to predict the binding of Uracil, 5-amidinothio- to potential protein targets and to understand the dynamics of these interactions at an atomic level. nih.govnih.govrsc.orgnih.govrsc.org This can help to prioritize targets for experimental validation.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structure of Uracil, 5-amidinothio- derivatives and their biological activity. nih.govnih.govresearchgate.netbohrium.com This information can guide the design of new analogs with improved potency and selectivity.

Pharmacophore Modeling: This approach can be used to identify the key chemical features of Uracil, 5-amidinothio- that are responsible for its biological activity. This information can then be used to search virtual libraries for other compounds with similar activity.

Systems Biology Modeling: Mathematical models of metabolic and signaling pathways can be used to simulate the effects of Uracil, 5-amidinothio- on cellular networks. creative-proteomics.com This can help to predict off-target effects and to identify potential synergistic or antagonistic interactions with other drugs.

Design Principles for Bioconjugates and Chemically Modified Derivatives

The functionalization of Uracil, 5-amidinothio- through the creation of bioconjugates and chemically modified derivatives can expand its utility as a research tool and a potential therapeutic agent.

Design Considerations:

Bioconjugation: The amidino group of Uracil, 5-amidinothio- could potentially be used as a handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or drug delivery vehicles. researchgate.net "Click chemistry" reactions, which are highly efficient and specific, could be a valuable tool for this purpose. mdpi.comthermofisher.com

Prodrugs: The development of prodrugs of Uracil, 5-amidinothio- could improve its pharmacokinetic properties, such as oral bioavailability and tumor targeting. nih.govresearchgate.netacs.orgnih.gov For example, a prodrug could be designed to be activated by specific enzymes that are overexpressed in cancer cells.

Chemical Modifications: Further chemical modifications of the Uracil, 5-amidinothio- scaffold could be explored to fine-tune its biological activity. This could involve modifications to the uracil ring, the thioether linkage, or the amidine group.

Derivative TypeDesign PrinciplePotential Application
Fluorescently Labeled Covalent attachment of a fluorophore.Probing cellular localization and target engagement.
Biotinylated Conjugation to biotin.Affinity purification of binding partners.
Prodrug Masking the active compound with a cleavable group. nih.govresearchgate.netacs.orgnih.govImproving drug delivery and reducing toxicity.
Peptide Conjugate Linking to a cell-penetrating or targeting peptide.Enhancing cellular uptake or directing to specific tissues.

Unexplored Stereochemical and Tautomeric Considerations in Biological Systems

The stereochemistry and tautomerism of Uracil, 5-amidinothio- are critical aspects that can significantly influence its biological activity, yet they remain largely unexplored.

Stereoisomerism:

If Uracil, 5-amidinothio- is incorporated into a nucleoside, the stereochemistry of the sugar moiety will be a key determinant of its biological activity. Furthermore, the 5-amidinothio substituent itself could potentially introduce a chiral center, depending on its conformation. The synthesis and biological evaluation of individual stereoisomers will be crucial for understanding their specific roles. rsc.orgresearchgate.netnih.govnih.govnih.govrsc.orgmedwinpublishers.commdpi.com

Tautomerism:

Like uracil, Uracil, 5-amidinothio- can exist in different tautomeric forms. nih.govnih.govimpactfactor.orgresearchgate.net The equilibrium between these tautomers can be influenced by the local environment, such as the active site of an enzyme or the structure of a nucleic acid. The different tautomers will have distinct hydrogen bonding patterns and electronic properties, which could lead to different biological activities. Theoretical calculations and advanced spectroscopic techniques can be used to study the tautomeric equilibrium of Uracil, 5-amidinothio- in different environments.

Understanding these fundamental chemical properties will be essential for the rational design of Uracil, 5-amidinothio- based compounds with specific and predictable biological functions.

Q & A

Q. What statistical models are appropriate for analyzing synergistic effects between 5-amidinothio-uracil and chemotherapeutic agents?

  • Methodological Answer : Use the Chou-Talalay combination index (CI) method. Calculate CI values via CompuSyn software, where CI <1 indicates synergy. Validate with isobolograms and Bliss independence models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.